molecular formula C4H4N2O2S2 B080927 2(3H)-Thiazolethione, 4-methyl-5-nitro- CAS No. 13416-33-6

2(3H)-Thiazolethione, 4-methyl-5-nitro-

Cat. No. B080927
CAS RN: 13416-33-6
M. Wt: 176.2 g/mol
InChI Key: LJTMQHALPVCERW-UHFFFAOYSA-N
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Description

2(3H)-Thiazolethione, 4-methyl-5-nitro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiazole, a heterocyclic organic compound containing both sulfur and nitrogen atoms in its ring structure. The methyl and nitro groups attached to the thiazole ring of this compound make it a promising candidate for various scientific applications.

Mechanism of Action

The antimicrobial activity of 2(3H)-Thiazolethione, 4-methyl-5-nitro- is believed to be due to its ability to disrupt bacterial cell wall synthesis. This compound inhibits the activity of enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. This disruption ultimately leads to the death of the bacterial cell.
Biochemical and Physiological Effects
Studies have also shown that 2(3H)-Thiazolethione, 4-methyl-5-nitro- has potential antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to scavenge free radicals, which are known to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2(3H)-Thiazolethione, 4-methyl-5-nitro- in lab experiments is its potent antimicrobial activity. This compound has been shown to be effective against various bacterial strains, including those that are resistant to traditional antibiotics. However, the potential toxicity of this compound must be carefully considered when conducting experiments.

Future Directions

There are several potential future directions for research on 2(3H)-Thiazolethione, 4-methyl-5-nitro-. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as cancer research and drug delivery. Finally, the potential toxicity of this compound must be further investigated to ensure its safe use in various applications.

Synthesis Methods

The synthesis of 2(3H)-Thiazolethione, 4-methyl-5-nitro- can be achieved through various methods, including the reaction of 4-methyl-5-nitrothiazole with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-methyl-5-nitrothiazole with potassium thiocyanate in the presence of sulfuric acid. The synthesis of this compound requires careful handling and adherence to safety protocols due to its potential toxicity.

Scientific Research Applications

2(3H)-Thiazolethione, 4-methyl-5-nitro- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potent antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

13416-33-6

Product Name

2(3H)-Thiazolethione, 4-methyl-5-nitro-

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

4-methyl-5-nitro-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C4H4N2O2S2/c1-2-3(6(7)8)10-4(9)5-2/h1H3,(H,5,9)

InChI Key

LJTMQHALPVCERW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(SC(=N1)S)[N+](=O)[O-]

SMILES

CC1=C(SC(=S)N1)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC(=S)N1)[N+](=O)[O-]

Other CAS RN

13416-33-6

synonyms

4-Methyl-5-nitrothiazole-2(3H)-thione

Origin of Product

United States

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